

An In-depth Technical Guide to the Pharmacology and Toxicology of DAT-230

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Compound of Interest

Compound Name: DAT-230

Cat. No.: B612056

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Disclaimer: Publicly available information on a compound designated "DAT-230" is not available. The development code "SOM230" corresponds to the approved drug Pasireotide.[1][2][3][4] This guide will therefore summarize the pharmacology and toxicology of Pasireotide as a representative example to fulfill the structural and content requirements of the request.

Introduction

Pasireotide (formerly SOM230) is a multi-receptor targeted somatostatin analogue.[1][2][3] It is designed to have a broader binding profile compared to earlier generations of somatostatin analogues, such as octreotide. This document provides a technical overview of its pharmacological properties, toxicological profile, and associated experimental methodologies, intended for researchers and drug development professionals.

Pharmacology

Pasireotide is a cyclohexapeptide that exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs).[4] Unlike older analogues that primarily target SSTR2, Pasireotide also binds strongly to SSTR1, SSTR3, and SSTR5.[1][3] This broad receptor profile allows it to modulate a wider range of physiological processes, including the potent suppression of Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-I), and Adrenocorticotropic Hormone (ACTH) secretion.[1][4] Its action on these pathways makes it an effective treatment for acromegaly and Cushing's disease.[1][2]

The binding affinity and functional activity of Pasireotide have been characterized across various receptor subtypes. The data below is compiled from in vitro assays.

Receptor Subtype	Binding Affinity (pKi)	Functional Activity (IC50)
SSTR1	8.2	-
SSTR2	9.0	-
SSTR3	9.1	-
SSTR4	<7.0	-
SSTR5	9.9	-
GH Release (rat pituitary cells)	-	0.4 nM

Data sourced from MedChemExpress product information and peer-reviewed literature.[\[4\]](#)

A common method to determine binding affinity is a competitive radioligand binding assay.

- Cell Culture: Stably transfected CHO-K1 cells expressing individual human SSTR subtypes are cultured to confluence.
- Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
- Binding Reaction: Membranes are incubated in a binding buffer containing a constant concentration of a suitable radioligand (e.g., ^{125}I -[Leu⁸, D-Trp²²]-somatostatin-28) and varying concentrations of the test compound (Pasireotide).
- Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Toxicology

The toxicological profile of Pasireotide has been evaluated in preclinical animal studies and human clinical trials.

Finding Category	Observation	Species/Population
Common Adverse Events	Hyperglycemia, diarrhea, nausea, abdominal pain, cholelithiasis	Human
Metabolic Effects	Increased serum glucose, decreased serum insulin[4]	Animal (mouse), Human
Tumorigenicity	No evidence of carcinogenicity in 2-year rodent studies	Rat, Mouse
Genotoxicity	Negative in a standard battery of in vitro and in vivo genotoxicity assays	N/A

Note: The most significant and common adverse effect is hyperglycemia, resulting from the inhibition of insulin secretion via SSTR5 on pancreatic beta cells.[2]

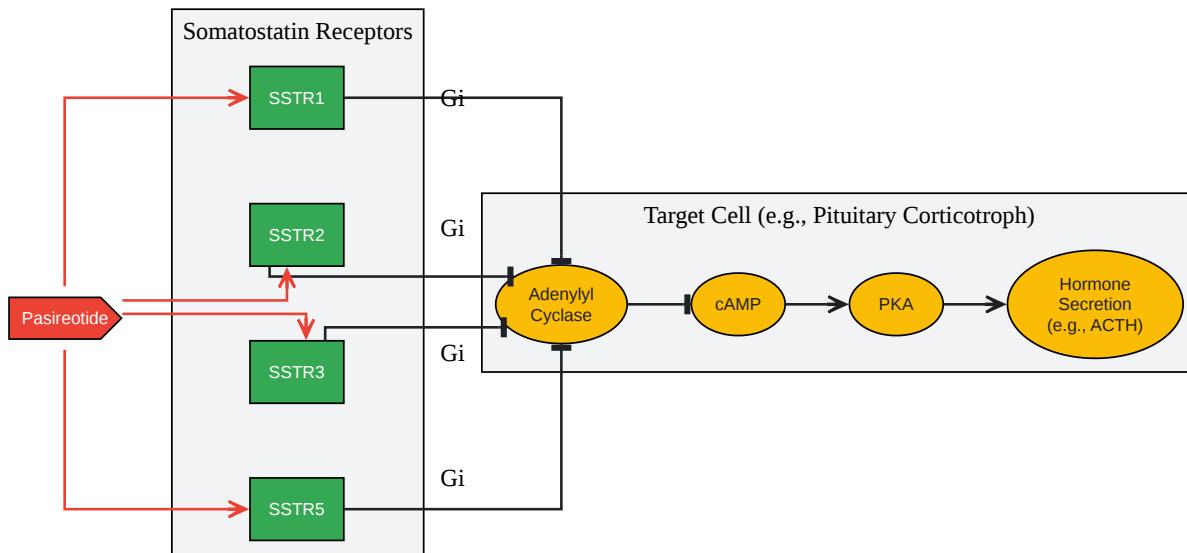
A general protocol for a sub-chronic rodent toxicity study is as follows.

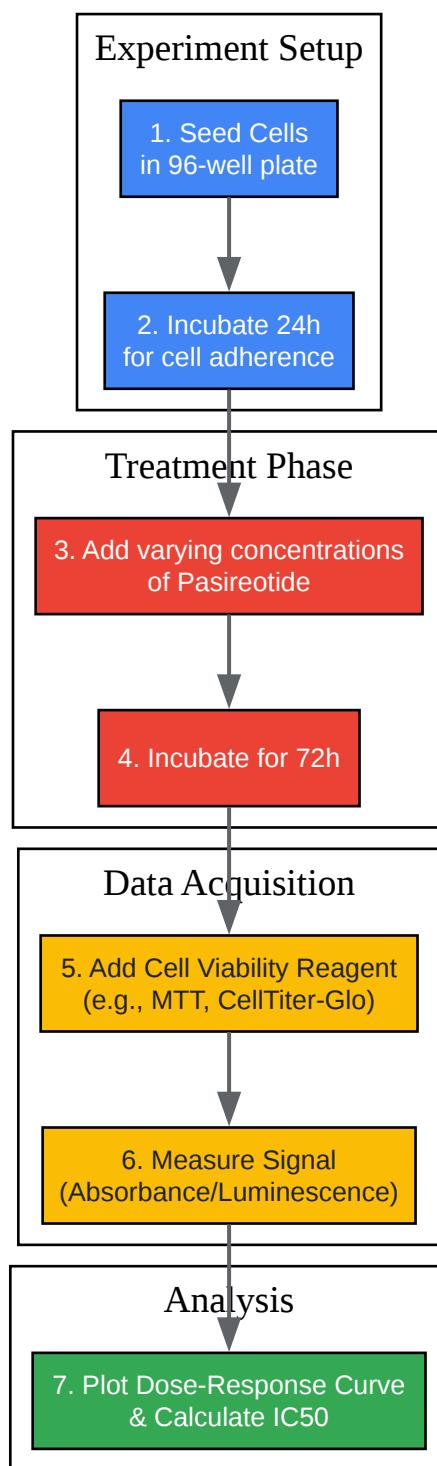
- Animal Model: Healthy, young adult Sprague-Dawley rats are acclimated to laboratory conditions.
- Dose Administration: Animals are divided into groups and administered Pasireotide or a vehicle control via subcutaneous injection daily for a period of 13 weeks. Dose levels are selected based on acute toxicity studies.
- In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

- Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organ weights are recorded.
- Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.

Visualizations: Pathways and Workflows

The diagram below illustrates the multi-receptor signaling mechanism of Pasireotide, leading to the inhibition of hormone secretion.



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